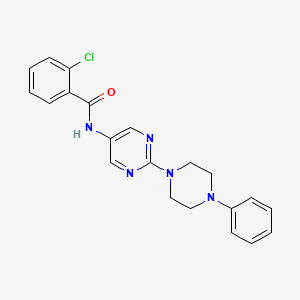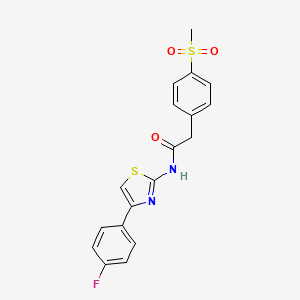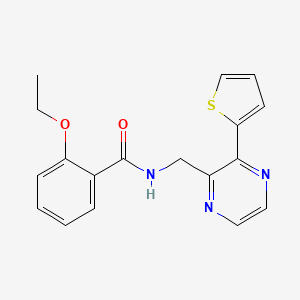
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a nitrogen atom in its ring structure.
作用機序
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition may lead to increased levels of neurotransmitters, resulting in potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the significant advantages of using 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Therefore, caution must be exercised when handling and using the compound in lab experiments.
将来の方向性
There are several future directions for the research on 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile. One potential direction is the development of new drugs based on the compound's structure and mechanism of action. Another direction is to investigate the compound's potential therapeutic effects against other diseases, including diabetes and cardiovascular diseases. Furthermore, the compound's potential toxicity and safety profile need to be further investigated to ensure its safe use in clinical settings.
Conclusion:
In conclusion, this compound is a heterocyclic organic molecule that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound has been optimized to achieve high yields and purity. The compound has potential therapeutic effects against various diseases, including cancer and neurodegenerative diseases, and its mechanism of action involves the inhibition of certain enzymes. However, caution must be exercised when handling and using the compound in lab experiments due to its potential toxicity. Further research is needed to explore the compound's potential applications and safety profile.
合成法
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves the reaction of 6-chloro-1H-indole-2-carbonitrile with cyclohexanone in the presence of a catalyst like p-toluenesulfonic acid. The reaction proceeds through a cyclization process to form the desired compound. This synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to have potential therapeutic effects against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEKWFLEYGZHHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)

![4-(2,3-Dimethylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2377721.png)
![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)


![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

